molecular formula C10H10BrN3O B1527638 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine CAS No. 1123194-98-8

6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine

Katalognummer: B1527638
CAS-Nummer: 1123194-98-8
Molekulargewicht: 268.11 g/mol
InChI-Schlüssel: UDJPEUQUZMPTFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1123194-98-8. It has a molecular weight of 268.11 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 268.11 . The compound is sealed in dry conditions for storage .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine and related compounds have been explored for their ability to inhibit corrosion. Research by Saady et al. (2021) demonstrated the use of similar imidazo[4,5-b] pyridine derivatives in preventing mild steel corrosion in acidic environments, showcasing high inhibition performance (Saady et al., 2021).

Antiprotozoal Agents

In the field of medicinal chemistry, derivatives of imidazo[1,2-a]pyridine, which share a structural relation to this compound, have been synthesized and evaluated as antiprotozoal agents. A study by Ismail et al. (2004) highlighted their effectiveness against protozoal infections, indicating their potential in therapeutic applications (Ismail et al., 2004).

Alzheimer's Disease Research

Compounds structurally similar to this compound have been used in Alzheimer's disease research. Cai et al. (2007) synthesized derivatives of imidazo[1,2-a]pyridine for affinity toward human Aβ plaques, a hallmark of Alzheimer's disease, suggesting their utility in developing sensitive imaging tools for this condition (Cai et al., 2007).

Antibacterial and Antifungal Activity

The pyridine nucleus, which is part of the chemical structure , plays a significant role in medicinal applications. Bhuva et al. (2015) explored compounds containing the pyridine nucleus for their antibacterial and antifungal activities, showcasing the versatility of this structure in addressing various microbial threats (Bhuva et al., 2015).

Crystal Structure Analysis

The detailed crystal structure analysis of related compounds provides valuable insights into the molecular geometry and interactions. Rodi et al. (2013) focused on a compound structurally related to this compound, revealing crucial information about intermolecular hydrogen bonding and π-π interactions in the crystal packing (Rodi et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemische Analyse

Biochemical Properties

6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine plays a significant role in biochemical reactions due to its unique structure. The imidazole ring in this compound is known to interact with various enzymes and proteins, potentially acting as an inhibitor or activator depending on the context . For instance, imidazole-containing compounds have been shown to inhibit enzymes like cytochrome P450, which are crucial for drug metabolism . Additionally, the bromine atom and methoxy group may contribute to the compound’s binding affinity and specificity towards certain biomolecules.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . Furthermore, it can affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic flux . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. For instance, the imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation . Additionally, the compound may interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions can result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be reversible or irreversible depending on the context .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s interactions with cofactors and other metabolic enzymes can influence its metabolic flux and the levels of metabolites in the cell . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can impact its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s effects .

Eigenschaften

IUPAC Name

6-bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJPEUQUZMPTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of ammonium acetate (267 g) and N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide (199 g) in glacial acetic acid (400 mL) was stirred at 130° C. for one hour and 10 minutes. The reaction solution was brought back to room temperature. Ethyl acetate and ice water were added to the reaction solution, and the mixture was ice-cooled. Then, concentrated aqueous ammonia (500 mL) was added dropwise and then the organic layer was separated. The resulting organic layer was sequentially washed with water and brine and dried over anhydrous magnesium sulfate. Then, the organic layer was purified by short silica gel column chromatography (carrier: Wakogel™ C-200 manufactured by Wako Pure Chemical Industries, Ltd.; elution solvent: ethyl acetate). The eluted fraction was concentrated. The resulting residue was triturated with ethyl acetate and tert-butyl methyl ether and dried under reduced pressure to obtain 107.7 g of the title compound.
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide (7072 mg, 24.63 mmol) and ammonium acetate (8714 mg, 113 mmol) in 16 mL of acetic acid was heated at 140° C. for 1 h. The reaction mixture was cooled to rt and poured into a mixture of icewater and ethyl acetate. The pH of the resulting mixture was brought to pH 9 with a 50% aqueous sodium hydroxide solution. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuum and the residue was purified by column chromatography on silica gel to give 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine (959.0 mg, 3.58 mmol, 14.52% yield) as brown solid. LC-MS (M+H)+=270.0.
Quantity
7072 mg
Type
reactant
Reaction Step One
Quantity
8714 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of N-(6-bromo-2-methoxypyridin-3-yl)formamide (8.0 g), cesium carbonate (20.1 g) and potassium iodide (580 mg) in DMF (40 mL) was added 1-chloropropan-2-one (4.13 mL), and the mixture was stirred at room temperature for 3 hr. The solvent was evaporated under reduced pressure, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Acetic acid (50 mL) and ammonium acetate (26.7 g) were added to the residue, and the mixture was stirred at 130° C. for 3 hr. The reaction mixture was allowed to cool to room temperature, and the solvent was evaporated under reduced pressure. Water was added, and the mixture was neutralized with aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (4.72 g).
Quantity
8 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Reactant of Route 3
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.